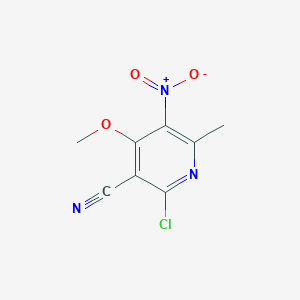![molecular formula C15H11F3OS B12619863 1-[2-(Benzenesulfinyl)ethenyl]-4-(trifluoromethyl)benzene CAS No. 918341-00-1](/img/structure/B12619863.png)
1-[2-(Benzenesulfinyl)ethenyl]-4-(trifluoromethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(Benzenesulfinyl)ethenyl]-4-(trifluoromethyl)benzene is an organic compound characterized by the presence of a benzenesulfinyl group and a trifluoromethyl group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Benzenesulfinyl)ethenyl]-4-(trifluoromethyl)benzene typically involves the reaction of benzenesulfinyl chloride with a suitable ethenyl compound under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques are employed to obtain high-purity products suitable for various applications.
化学反応の分析
Types of Reactions
1-[2-(Benzenesulfinyl)ethenyl]-4-(trifluoromethyl)benzene undergoes several types of chemical reactions, including:
Oxidation: The benzenesulfinyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
科学的研究の応用
1-[2-(Benzenesulfinyl)ethenyl]-4-(trifluoromethyl)benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
作用機序
The mechanism of action of 1-[2-(Benzenesulfinyl)ethenyl]-4-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The benzenesulfinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets .
類似化合物との比較
Similar Compounds
1-Ethenyl-4-(trifluoromethyl)benzene: Similar structure but lacks the benzenesulfinyl group.
4-(Trifluoromethyl)styrene: Contains a trifluoromethyl group but differs in the position of the ethenyl group.
1-(2-Bromoethyl)-4-(trifluoromethyl)benzene: Contains a bromoethyl group instead of a benzenesulfinyl group.
Uniqueness
1-[2-(Benzenesulfinyl)ethenyl]-4-(trifluoromethyl)benzene is unique due to the presence of both the benzenesulfinyl and trifluoromethyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
918341-00-1 |
|---|---|
分子式 |
C15H11F3OS |
分子量 |
296.31 g/mol |
IUPAC名 |
1-[2-(benzenesulfinyl)ethenyl]-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C15H11F3OS/c16-15(17,18)13-8-6-12(7-9-13)10-11-20(19)14-4-2-1-3-5-14/h1-11H |
InChIキー |
TXOKOCHAPZCLKH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)S(=O)C=CC2=CC=C(C=C2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


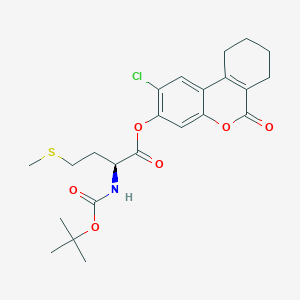

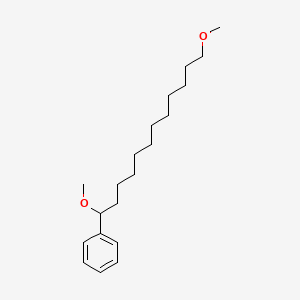
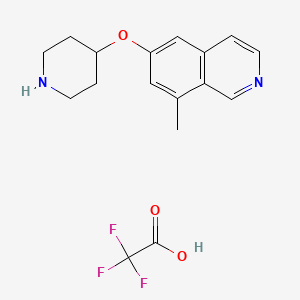
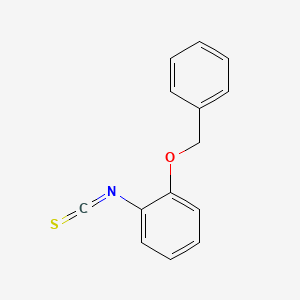
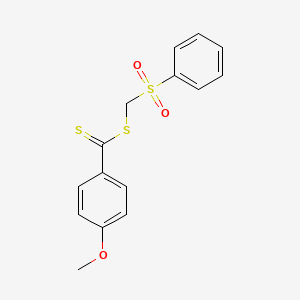


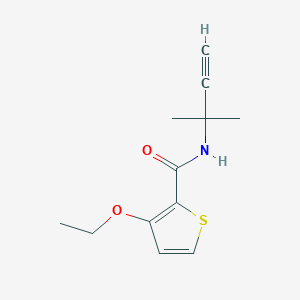
![N-[(2S)-1-(2,4-dichloroanilino)-3-methyl-1-oxobutan-2-yl]-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide](/img/structure/B12619820.png)

![1-(2-{[6-(Naphthalen-2-yl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione](/img/structure/B12619831.png)
![2-[(Pyridin-3-yl)oxy]-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B12619855.png)
